![molecular formula C7H5NO B13807735 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylmonobactam is a member of the monobactam class of antibiotics, which are characterized by their monocyclic beta-lactam structure. These compounds are known for their ability to inhibit bacterial cell wall synthesis, making them effective against certain types of bacteria, particularly gram-negative bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzylmonobactam typically involves the formation of the beta-lactam ring, which is a key structural component. This can be achieved through various synthetic routes, including the reaction of appropriate amines with beta-lactam precursors under controlled conditions. For example, one method involves the use of benzalacetophenone dibromide and methyl alcohol in the presence of sodium methoxide .
Industrial Production Methods: Industrial production of benzylmonobactam often involves large-scale chemical synthesis using similar principles as laboratory methods but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Benzylmonobactam undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the beta-lactam ring.
Reduction: This can modify the compound’s structure, potentially affecting its antibacterial properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance activity or stability
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can involve a variety of reagents depending on the desired modification, such as halogens or alkyl groups
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could result in various alkylated derivatives .
Aplicaciones Científicas De Investigación
Benzylmonobactam has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam chemistry and develop new synthetic methods.
Biology: Investigated for its interactions with bacterial enzymes and cell walls.
Medicine: Explored for its potential as an antibiotic, particularly against resistant strains of bacteria.
Industry: Utilized in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .
Mecanismo De Acción
Benzylmonobactam exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, benzylmonobactam prevents the formation of a functional cell wall, leading to bacterial cell death .
Comparación Con Compuestos Similares
Aztreonam: Another monobactam with a similar mechanism of action but different spectrum of activity.
Penicillins: Beta-lactam antibiotics with a broader spectrum but more susceptibility to beta-lactamase enzymes.
Cephalosporins: Structurally similar but with a different ring structure and broader antibacterial activity .
Uniqueness: Benzylmonobactam is unique in its specific activity against gram-negative bacteria and its resistance to certain beta-lactamase enzymes, making it a valuable tool in the fight against antibiotic-resistant infections .
Propiedades
Fórmula molecular |
C7H5NO |
|---|---|
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C7H5NO/c9-7-5-3-1-2-4-6(5)8-7/h1-4H,(H,8,9) |
Clave InChI |
RCEGKZNHKLTDFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



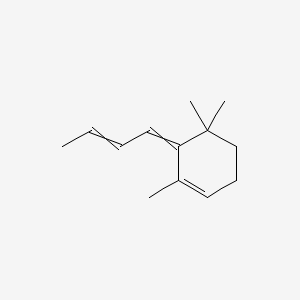

![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
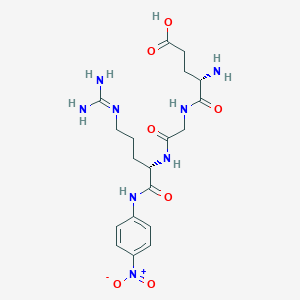
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
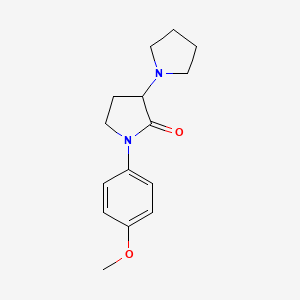
![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)

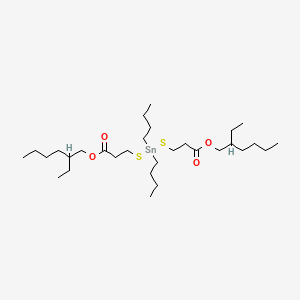

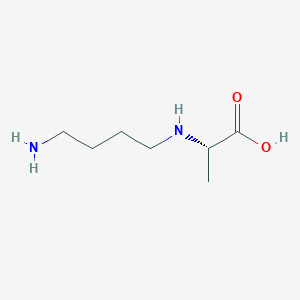
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
